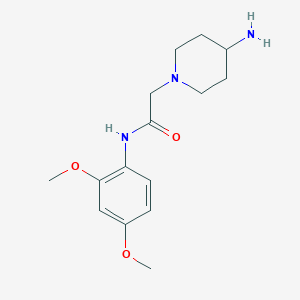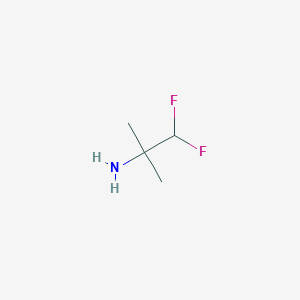
4-(Piperidin-2-yl)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Biologically Active Piperidines
4-(Piperidin-2-yl)phenol hydrochloride: is a valuable intermediate in the synthesis of biologically active piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, being present in more than twenty classes of drugs, including alkaloids . The compound’s versatility allows for the development of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are explored for their potential as new therapeutic agents .
Anti-Inflammatory Applications
Piperidine derivatives, including those derived from 4-(Piperidin-2-yl)phenol hydrochloride, have shown promise in the development of anti-inflammatory drugs. These compounds have been synthesized and characterized for their ability to inhibit COX enzymes, which play a significant role in the inflammatory process . The anti-inflammatory properties of these derivatives make them potential candidates for the treatment of chronic inflammatory diseases.
Anticancer Research
The piperidine nucleus is a common feature in many anticancer agents. Research into piperidine derivatives has revealed their utility in combating various types of cancer. Compounds synthesized using 4-(Piperidin-2-yl)phenol hydrochloride as a starting material may exhibit antiproliferative and antimetastatic effects, making them valuable for further exploration in oncology .
Antimicrobial and Antifungal Agents
Piperidine derivatives have been utilized in the development of antimicrobial and antifungal agents. The structural flexibility of 4-(Piperidin-2-yl)phenol hydrochloride allows for the creation of compounds with potential activity against a broad spectrum of microbial and fungal pathogens, addressing the growing concern of antibiotic resistance .
Neuroprotective and Anti-Alzheimer’s Research
Compounds derived from 4-(Piperidin-2-yl)phenol hydrochloride have been investigated for their neuroprotective properties. These derivatives may offer therapeutic benefits in the treatment of neurodegenerative diseases such as Alzheimer’s, owing to their potential to modulate neurotransmitter systems and protect neuronal health .
Analgesic and Antipsychotic Development
The piperidine moiety is a key component in the design of analgesic and antipsychotic drugs. Research into 4-(Piperidin-2-yl)phenol hydrochloride derivatives has contributed to the discovery of new pain-relief medications and treatments for psychiatric disorders, expanding the arsenal of available therapeutic options .
Safety and Hazards
The safety information for 4-(Piperidin-2-yl)phenol hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Orientations Futures
Mécanisme D'action
Target of Action
Piperidine derivatives, which include 4-(piperidin-2-yl)phenol hydrochloride, have been observed to have therapeutic properties against various types of cancers .
Mode of Action
Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
For instance, they have been observed to reduce the level of Bcl-2 and increase the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .
Result of Action
Piperidine and its derivatives have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Propriétés
IUPAC Name |
4-piperidin-2-ylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11;/h4-7,11-13H,1-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWESHRZGUFMODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1892523-89-5 |
Source


|
| Record name | 4-(piperidin-2-yl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2981873.png)


![7-(4-Methylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2981877.png)
![N~1~-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-2-methylpropanamide](/img/structure/B2981881.png)



![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2981886.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2981888.png)


![6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2981894.png)
